molecular formula C16H23N5O B6804082 N-(2-tert-butylcyclopentyl)-N-methyl-2H-triazolo[4,5-b]pyridine-5-carboxamide

N-(2-tert-butylcyclopentyl)-N-methyl-2H-triazolo[4,5-b]pyridine-5-carboxamide

Cat. No.: B6804082
M. Wt: 301.39 g/mol
InChI Key: OVWINAKPUBUMFD-UHFFFAOYSA-N
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Description

N-(2-tert-butylcyclopentyl)-N-methyl-2H-triazolo[4,5-b]pyridine-5-carboxamide is a complex organic compound that belongs to the class of triazolopyridine derivatives

Properties

IUPAC Name

N-(2-tert-butylcyclopentyl)-N-methyl-2H-triazolo[4,5-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O/c1-16(2,3)10-6-5-7-13(10)21(4)15(22)12-9-8-11-14(17-12)19-20-18-11/h8-10,13H,5-7H2,1-4H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWINAKPUBUMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCC1N(C)C(=O)C2=NC3=NNN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylcyclopentyl)-N-methyl-2H-triazolo[4,5-b]pyridine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazolopyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and azides under specific conditions.

    Introduction of the tert-butylcyclopentyl group: This step often involves the use of tert-butylcyclopentyl halides in the presence of a base to facilitate nucleophilic substitution.

    Methylation: The final step involves the methylation of the amine group using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylcyclopentyl)-N-methyl-2H-triazolo[4,5-b]pyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine or pyridine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of bases or catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-tert-butylcyclopentyl)-N-methyl-2H-triazolo[4,5-b]pyridine-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: Research focuses on its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Materials Science: This compound is explored for its potential use in the development of new materials with unique properties.

    Biology: It is used in studies related to enzyme inhibition, receptor binding, and other biological processes.

Mechanism of Action

The mechanism of action of N-(2-tert-butylcyclopentyl)-N-methyl-2H-triazolo[4,5-b]pyridine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyridine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.

    Cyclopentyl derivatives: Compounds with cyclopentyl groups often have unique pharmacological properties.

    Methylated amines: Methylation of amine groups can significantly impact the biological activity and pharmacokinetics of compounds.

Uniqueness

N-(2-tert-butylcyclopentyl)-N-methyl-2H-triazolo[4,5-b]pyridine-5-carboxamide is unique due to its specific combination of structural features, which contribute to its distinct biological activities and potential applications. Its tert-butylcyclopentyl group and triazolopyridine core provide a unique scaffold for drug design and development.

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